molecular formula C19H21ClN4O4S2 B2357985 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1215571-36-0

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B2357985
CAS No.: 1215571-36-0
M. Wt: 468.97
InChI Key: TUAWBRAPMDQSKV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-(benzo[d]thiazol-2-yl)acetic acid. This intermediate is then reacted with morpholine and 3-aminopropylamine to introduce the morpholinopropyl group. The final step involves nitration to introduce the nitro group at the 5-position of the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The morpholinopropyl group can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.

  • Material Science: The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors involved in inflammatory or cancerous processes.

  • Pathways: The compound may modulate signaling pathways such as NF-κB or MAPK, which are crucial in inflammation and cell proliferation.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds are structurally similar and also exhibit anti-inflammatory properties.

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives are used in the design of anti-inflammatory agents.

Uniqueness: N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride stands out due to its specific nitrothiophene moiety, which imparts unique electronic and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2.ClH/c24-18(16-6-7-17(28-16)23(25)26)22(9-3-8-21-10-12-27-13-11-21)19-20-14-4-1-2-5-15(14)29-19;/h1-2,4-7H,3,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAWBRAPMDQSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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